Markedly Slower CYP2B6 Metabolism Compared to (S)-Efavirenz
A direct head-to-head comparison of (R)-Efavirenz versus (S)-Efavirenz reveals that the R-enantiomer is metabolized by wild-type CYP2B6.1 at a rate approximately 1/10th that of the S-enantiomer . Based on Clmax values, wild-type CYP2B6.1 exhibits a 14-fold enantioselectivity for S- over R-efavirenz . This stereoselectivity varies among clinically relevant CYP2B6 genetic variants, ranging from 5- to 22-fold .
| Evidence Dimension | CYP2B6-mediated 8-hydroxylation metabolism rate (Clmax) |
|---|---|
| Target Compound Data | Approximately 1/10th the rate of S-enantiomer |
| Comparator Or Baseline | (S)-Efavirenz |
| Quantified Difference | 14-fold enantioselectivity (S > R) for wild-type CYP2B6.1; range of 5- to 22-fold across CYP2B6 variants |
| Conditions | In vitro metabolism assays using recombinant human CYP2B6 enzymes and variants (CYP2B6.1, CYP2B6.4, CYP2B6.6, CYP2B6.9, CYP2B6.16, CYP2B6.18) |
Why This Matters
This data provides a quantitative basis for selecting (R)-Efavirenz as a negative control or probe in CYP2B6 metabolism studies and for understanding its distinct pharmacokinetic profile compared to the active (S)-enantiomer.
- [1] Wang, P. F., Neiner, A., & Kharasch, E. D. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1195-1205. DOI: 10.1124/dmd.119.086348. View Source
